methyl (2R)-6-oxopiperidine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related methyl piperidine carboxylates involves a series of complex chemical reactions. For example, a method involving the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation has been used to synthesize chiral building blocks for piperidine-related alkaloids (Takahata, Ouchi, Ichinose, & Nemoto, 2002). Another approach involves the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates via the Mannich procedure (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of methyl piperidine carboxylates can be complex. The crystal structure of a related compound, methyl 2,4-diphenyl-3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate, has been determined using X-ray diffraction (Fernández et al., 1992). The study of such structures helps in understanding the compound's properties and potential applications.
Chemical Reactions and Properties
Methyl piperidine carboxylates undergo various chemical reactions, indicating a diverse range of chemical properties. For instance, the synthesis process of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate involves a series of steps including SN2 substitution, borohydride reduction, and oxidation (Xin-zhi, 2011).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. Specific studies on the physical properties of methyl (2R)-6-oxopiperidine-2-carboxylate are limited, but general insights can be drawn from related compounds. For example, the study of the structure of methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate revealed insights into the ligand properties and potential complex formations (Napitupulu et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds are diverse and depend on the specific substitutions and structural configurations. For example, the synthesis and characterization of methyl-2-aminopyridine-4-carboxylate derivatives show varied antimicrobial activities (Nagashree et al., 2013).
Scientific Research Applications
Chemical Synthesis and Stereochemistry
Methyl (2R)-6-oxopiperidine-2-carboxylate has been utilized in various chemical synthesis processes. Vafina et al. (2003) describe its role in the Michael reactions, forming 6- and 6,8-substituted derivatives with α,β-unsaturated carbonyl compounds, exploring stereochemical aspects and further transformations (Vafina et al., 2003).
Biochemical Applications
Kurz↦kowski et al. (1990) found that 6-oxopiperidine-2-carboxylic acid (OCA; cyclic α-aminoadipic acid) can reverse l-lysine inhibition of penicillin G production in Penicillium chrysogenum PQ-96, indicating its potential in biochemical applications related to antibiotic production (Kurz↦kowski et al., 1990).
Analytical Chemistry
In another study by Kurz↦kowski et al. (1990), 6-oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96 by isotachophoresis and HPLC, demonstrating its importance in analytical chemistry, particularly in the context of antibiotic biosynthesis (Kurz↦kowski et al., 1990).
Pharmaceutical Synthesis
Takahata et al. (2006) explored the use of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester in the synthesis of piperidine-related alkaloids, indicating its potential in the pharmaceutical industry for the development of biologically active compounds (Takahata et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2R)-6-oxopiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183890-34-8 |
Source
|
Record name | methyl (2R)-6-oxopiperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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